2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, an ethylamino group, and a prop-2-yn-1-yl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of cyclohexylamine with ethyl bromoacetate to form an intermediate, which is then reacted with propargylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and propargyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or alkynes.
Scientific Research Applications
2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)-N-(prop-2-yn-1-yl)acetamide
- 2-(Ethylamino)-N-(prop-2-yn-1-yl)acetamide
- N-(Cyclohexyl)-2-(prop-2-yn-1-yl)acetamide
Uniqueness
2-(Cyclohexyl(ethyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-[cyclohexyl(ethyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-10-14-13(16)11-15(4-2)12-8-6-5-7-9-12/h1,12H,4-11H2,2H3,(H,14,16) |
InChI Key |
CSBVCAYUZYUUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC#C)C1CCCCC1 |
Origin of Product |
United States |
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